5-Chloro-2-nitro-1h-imidazole

Description

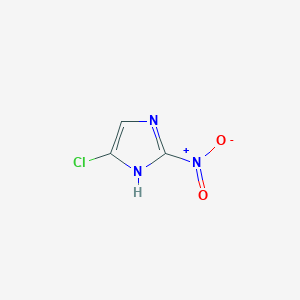

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRMOYGIWWDUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Electronic Characteristics of 5 Chloro 2 Nitro 1h Imidazole

Structural Peculiarities of the Imidazole (B134444) Ring System

The imidazole ring is a fundamental building block for many biologically significant compounds. nih.govacs.org It is an aromatic, five-membered heterocycle with two non-adjacent nitrogen atoms. ontosight.ainih.gov The aromaticity of the imidazole ring is a key feature, and substituents can influence this property. Studies on substituted imidazoles have shown that the parent, unsubstituted imidazole ring generally exhibits a high degree of aromaticity. aip.org The introduction of substituents can either enhance or reduce this characteristic depending on their electronic nature and position on the ring. aip.org For instance, the position of a substituent can significantly affect the aromaticity, with substitution at the 5-position often being more effective in enhancing aromaticity compared to other positions. aip.org

Electronic Influence of the 2-Nitro Substituent

The nitro group (NO₂) at the 2-position is a strong electron-withdrawing group. This has a profound impact on the electronic structure of the imidazole ring. frontiersin.org The electron-withdrawing nature of the nitro group leads to a charge transfer from the imidazole ring to the nitro group. frontiersin.org This reduction in electron density on the ring atoms results in an increase in their binding energies. frontiersin.org

Computational studies on 2-nitroimidazole (B3424786) (a closely related compound) have shown that the nitro group significantly influences the spectroscopic properties of its derivatives. scispace.commdpi.com For example, in the infrared spectrum of 2-nitroimidazole, the most intense bands are associated with the vibrations of the nitro group. mdpi.com Furthermore, nitro derivatives of imidazole tend to have smaller HOMO-LUMO energy gaps, which suggests a higher propensity for excitation in chemical reactions. aip.org

Impact of the 5-Chloro Substituent on Molecular Properties and Interactions

The chlorine atom at the 5-position also acts as an electron-withdrawing group, albeit generally less powerful than the nitro group. Its presence further modifies the electronic landscape of the imidazole ring. The addition of a chloro substituent can affect a compound's reactivity, solubility, and stability. ontosight.aiontosight.ai

In kinetic studies of the chlorination of imidazole, it was observed that the presence of electron-donating groups facilitates the reaction, while electron-withdrawing groups would be expected to have the opposite effect. ijsr.net The chloro group at the 5-position is expected to influence the molecule's ability to participate in various chemical reactions, including nucleophilic substitution. ontosight.ai The combination of both a chloro and a nitro group creates a significantly electron-deficient system. smolecule.com

Conformational Analysis and Molecular Electrostatic Potential Insights from Analogous Systems

Conformational analysis of nitroimidazole derivatives, performed using computational methods like Density Functional Theory (DFT), reveals that the conformation of these molecules can change significantly when moving from the gas phase to an aqueous solution. scispace.commdpi.com The geometry of different conformers can be optimized to determine their relative energies and stabilities. nih.gov

Molecular electrostatic potential (MEP) maps are valuable for understanding the reactive sites of a molecule. nih.gov For nitroimidazole compounds, the oxygen atoms of the nitro group typically exhibit the most negative electrostatic potential, indicating they are nucleophilic sites. smolecule.com Conversely, carbon atoms adjacent to electron-withdrawing substituents show positive electrostatic potential, marking them as electrophilic. smolecule.com In molecules with both chloro and nitro substituents, these features govern the intermolecular interactions. smolecule.com The total electron density and MEP surfaces can be constructed to visualize the electrostatic potential distribution, molecular shape, and size. nih.gov

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Nitro 1h Imidazole

Strategies for the Preparation of 5-Chloro-2-nitro-1H-imidazole

Sequential Nitration of Imidazole (B134444) Precursors

A common route to synthesizing nitroimidazole derivatives involves the direct nitration of an imidazole ring. This electrophilic substitution reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid. google.com The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile, attacking the electron-rich imidazole ring. The position of nitration is influenced by the existing substituents on the imidazole ring. For instance, in the synthesis of related compounds like 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, the nitration of 1-ethyl-2-methylimidazole results in the introduction of a nitro group at the 4-position.

An alternative approach involves the nitration of chlorinated imidazoles. smolecule.com This method introduces the nitro group after the chlorination step, offering a different pathway to the target molecule. The choice between nitrating first or chlorinating first depends on the desired regioselectivity and the stability of the intermediates.

Chlorination Techniques and Reagents

The introduction of a chlorine atom onto the imidazole ring is a crucial step in the synthesis of this compound. Various chlorinating agents can be employed for this purpose. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used reagents for the chlorination of imidazole derivatives. The reaction is often carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

A notable development in chlorination methodology is the use of guanidine-based reagents like CBMG ("Palau'chlor"). sci-hub.se This reagent has shown high reactivity and stability, enabling C-H chlorinations that are not achievable with conventional reagents like N-chlorosuccinimide (NCS) under similar mild conditions. sci-hub.se CBMG has been successfully used for the chlorination of a range of nitrogen-containing heterocycles, including imidazoles. sci-hub.se

Another strategy involves the chlorination of 4-nitroimidazole (B12731) using chlorinating agents in the presence of an acid, such as hydrochloric acid or sulfuric acid. smolecule.com

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.

For nitration reactions, temperature control is crucial to prevent over-nitration and decomposition of the imidazole ring. Reactions are often carried out at low temperatures, such as 0–5°C. However, in some patented processes for producing 4-nitroimidazole, the reaction is performed at elevated temperatures (65 to 110°C) by carefully controlling the addition of nitric acid to a sulfuric acid solution of imidazole, which allows for better control of the exothermic reaction. google.com

In chlorination reactions, the choice of solvent can significantly impact the reaction outcome. researchgate.net For instance, a study on a related synthesis found that refluxing in ethanol (B145695) gave a much higher yield compared to other solvents like water, acetonitrile (B52724), DMF, THF, or methanol. researchgate.net The duration of the reaction is also optimized; extending the reaction time does not always lead to an improved yield. researchgate.net

The development of one-pot synthesis methods, such as those involving Suzuki-Miyaura coupling reactions for substituted nitroimidazoles, highlights the importance of optimizing catalyst systems, bases, and microwave irradiation conditions to achieve regioselectivity and good yields. mdpi.com

| Parameter | Nitration | Chlorination |

| Reagents | Nitric acid/Sulfuric acid google.com | Thionyl chloride, Phosphorus pentachloride, CBMG sci-hub.se |

| Temperature | 0–5°C or 65–110°C (controlled addition) google.com | Varies, can be room temperature or elevated sci-hub.se |

| Solvent | Often neat or in the acid mixture | Dichloromethane, Toluene google.com |

| Key Considerations | Control of exothermicity, prevention of over-nitration google.com | Anhydrous conditions, choice of chlorinating agent |

Advanced Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room temperature. For related nitroimidazole derivatives, ethanol is often used as a recrystallization solvent. nih.gov Other solvents mentioned for the crystallization of imidazoles include methanol, benzene, toluene, and diethyl ether, sometimes in a mixture with nitromethane. google.com

Chromatographic techniques, such as liquid chromatography (LC), are powerful tools for separating and isolating compounds from complex mixtures. lcms.cz High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are instrumental in analyzing impurity profiles and can be used for preparative-scale purification. lcms.cz The selection of the stationary phase (column) and mobile phase is optimized to achieve the best separation. lcms.cz

A more advanced purification strategy is the "catch and release" methodology, which utilizes a tagged scavenger that reacts with excess reagents. durham.ac.uk The tagged reagent and scavenger can then be selectively removed by a resin, allowing for simple filtration to yield the purified product. durham.ac.uk

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the electronic properties of the imidazole ring and the attached chloro and nitro substituents. The nitro group is strongly electron-withdrawing, which influences the reactivity of the imidazole ring towards electrophilic substitution.

Electrophilic Substitution Reactions on the Imidazole Ring

The electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack. evitachem.com However, electrophilic substitution can still occur, and the position of substitution is directed by the existing functional groups. In the case of 1-(5-chloro-2-nitrophenyl)-1H-imidazole, the nitro group makes the attached phenyl ring susceptible to electrophilic attack. evitachem.com For 2,5-dichloro-4-nitro-1H-imidazole, the nitro group facilitates electrophilic substitution reactions at the aromatic positions of the imidazole ring itself. smolecule.com

The imidazole ring's reactivity towards electrophiles is a key aspect of its chemistry, allowing for further functionalization and the synthesis of a diverse range of derivatives.

Nitro Group Reduction Pathways to Amino Derivatives

The reduction of the nitro group on the imidazole ring is a critical transformation, yielding amino derivatives that are valuable precursors for further functionalization. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the imidazole core, influencing its reactivity in subsequent chemical reactions.

The reduction of aromatic nitro compounds, including nitroimidazoles, can proceed through two primary pathways, often influenced by the choice of reducing agent and reaction conditions. google.com A direct pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the desired amine. google.com A parallel condensation pathway can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy compound, which is subsequently reduced to azo, hydrazo, and finally amine products. google.com The reduction of the hydroxylamine intermediate is often the rate-limiting step, which can lead to its accumulation. google.com

In the context of nitroimidazoles, this reduction is a well-established process. mdpi.com Catalytic hydrogenation is a common and efficient method. For example, the nitro group can be reduced to an amino group using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). This method is widely used in industrial settings for its efficiency and the clean nature of the conversion. google.com

Enzyme-mediated reductions are also a key pathway, particularly in biological systems. mdpi.com Nitroreductase enzymes can catalyze the reduction of the nitro group, a process that is often oxygen-inhibitable. mdpi.comnih.gov This bio-reductive activation begins with a one-electron reduction to form a nitro radical anion. mdpi.comnih.gov This reactive intermediate can then undergo further reduction steps to yield the final, relatively inactive amino derivative. mdpi.com While primarily studied for their biological activity, these enzymatic pathways provide insight into the fundamental reactivity of the nitroimidazole scaffold.

The resulting amino derivative, 5-chloro-1H-imidazol-2-amine, becomes a versatile building block for constructing more complex heterocyclic systems, such as fused imidazoles. frontiersin.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Method | Description | Reference |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. A common industrial method. | google.com |

| Nitroreductases | Enzymatic reduction, often occurring in hypoxic conditions, proceeding via a nitro radical anion intermediate. | google.commdpi.comnih.gov |

| SnCl₂ / HCl | A classical chemical reduction method using stannous chloride in acidic medium. |

Nucleophilic Substitution Reactions at the C5-Chlorine Position

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic substitution, providing a direct route to introduce a wide variety of functional groups at this position. The presence of the electron-withdrawing nitro group at the C2 position activates the C5 position towards nucleophilic attack, facilitating the displacement of the chloride ion.

This reactivity allows for the synthesis of diverse 5-substituted-2-nitro-1H-imidazole derivatives. A range of nucleophiles can be employed to displace the C5-chloro substituent. For instance, amines can be used to generate 5-amino-2-nitro-1H-imidazole derivatives. evitachem.com Similarly, thiols can react to form 5-thioether-substituted imidazoles. This strategy is exemplified by the synthesis of various 5-nitroimidazole-sulfanyl derivatives through the simple nucleophilic substitution of a related chloro-nitroimidazole with different thiol-containing compounds. researchgate.net

The general reaction can be represented as: this compound + Nu⁻ → 5-(Nu)-2-nitro-1H-imidazole + Cl⁻ Where "Nu" represents a nucleophile.

This substitution pathway is a cornerstone for creating libraries of compounds for various research applications, including medicinal chemistry, by enabling systematic modification of the substituent at the C5 position.

Alkylation and Acylation Strategies

Alkylation and acylation reactions provide pathways to modify both the imidazole ring nitrogens and other functionalities of this compound and its derivatives. These reactions are fundamental for building molecular complexity.

N-Alkylation: The imidazole ring can be alkylated at the N1 position. This typically involves deprotonation of the N1-H proton with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide). The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and regioselectivity, especially in cases where multiple tautomeric forms exist. derpharmachemica.com For 4(5)-nitroimidazoles, alkylation in the presence of a base like potassium carbonate (K₂CO₃) in solvents such as acetonitrile or DMF leads to N-alkylated products in good yields. derpharmachemica.com Temperature can also control the isomeric product ratio in some nitroimidazole systems. rsc.org

Friedel-Crafts Reactions: While direct Friedel-Crafts alkylation or acylation on the imidazole ring itself is not typical, these reactions are crucial for synthesizing precursors or modifying aryl substituents that might be attached to the core imidazole structure. nih.govlibretexts.org Friedel-Crafts acylation, for example, involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an acyl group. libretexts.org This strategy could be employed to synthesize precursors like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, which can then undergo further transformations. mdpi.com

Table 2: Alkylation/Acylation Reaction Parameters

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile, 60°C | Regioselective N-alkylation | derpharmachemica.com |

| N-Alkylation | Benzyl chloride | Acidic media, 75-140°C | Temperature-dependent isomer formation | rsc.org |

Exploitation of the N1-H Acidity for Derivatization

The proton attached to the N1 nitrogen of the this compound ring exhibits acidic character. This acidity is enhanced by the electron-withdrawing nature of the attached nitro group. The deprotonation of this N1-H by a suitable base generates the corresponding imidazolate anion, a potent nucleophile that is central to a variety of derivatization strategies.

The formation of this anion is the first step in many N-alkylation reactions. derpharmachemica.com Once formed, the anion can readily attack electrophiles, such as alkyl halides or other activated substrates, to form N1-substituted derivatives. rsc.org This process is a cornerstone of synthetic strategies aimed at modifying the imidazole ring.

Research has shown that the anions of nitroimidazoles can participate in radical-nucleophilic substitution (SRN1) reactions with a range of halogeno-nitroalkanes. rsc.org This reaction pathway allows for the formation of N1-(nitroalkyl) derivatives, expanding the synthetic toolbox beyond simple alkyl halides. rsc.org The choice of base and solvent system is critical for efficiently generating the anion and controlling the subsequent reaction pathway. Common bases include potassium carbonate, potassium hydroxide (B78521), and sodium hydride, used in polar aprotic solvents like DMF or DMSO. derpharmachemica.com

Industrial Synthesis Considerations for this compound and its Derivatives

The industrial-scale synthesis of this compound and its derivatives requires robust, cost-effective, and safe processes. Key considerations include the availability of starting materials, reaction efficiency, purification methods, and waste management.

The synthesis often involves a multi-step sequence. For related compounds like 2-chloro-4-nitro-1H-imidazole, a common industrial route involves the nitration of an imidazole precursor, followed by chlorination. google.com For instance, a protected imidazole, such as N-ethoxymethyl-4-nitroimidazole, can be chlorinated using agents like trichloroisocyanuric acid in a suitable solvent like ethyl acetate. google.com This is followed by a deprotection step, often under basic conditions (e.g., sodium hydroxide in methanol), to yield the final N-H imidazole. google.com

Purification is a critical step for achieving the high purity required for subsequent applications. Crystallization is a preferred method on an industrial scale. For example, 2-chloro-4-nitro-1H-imidazole can be purified by crystallization from a methanol/water mixture to achieve high purity (e.g., >99%). google.com

"Green chemistry" principles are increasingly important in industrial synthesis. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste. smolecule.com For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and energy use compared to conventional heating for some imidazole syntheses. smolecule.com Furthermore, exploring catalytic methods, such as the catalytic transfer hydrogenation for nitro group reductions, can circumvent the need for high-pressure hydrogen gas, simplifying the required industrial equipment and enhancing safety. google.com

The development of one-pot or multi-component reactions (MCRs) is also highly desirable from an industrial perspective, as it reduces the number of separate unit operations, saving time, resources, and energy. frontiersin.org

Analytical and Spectroscopic Characterization Methodologies in 5 Chloro 2 Nitro 1h Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 5-Chloro-2-nitro-1H-imidazole, various NMR techniques are crucial for confirming the precise arrangement of substituents on the imidazole (B134444) ring.

Proton NMR (¹H NMR) provides information about the chemical environment of protons within a molecule. In the case of this compound, the imidazole ring possesses a single proton. The chemical shift (δ) of this proton is highly sensitive to the electronic effects of the chloro and nitro substituents. The electron-withdrawing nature of both the nitro group and the chlorine atom would deshield the imidazole proton, causing it to resonate at a lower field (higher ppm value) compared to unsubstituted imidazole. For instance, in related nitroimidazole derivatives, the imidazole protons typically appear in the range of 7.0 to 8.5 ppm. The exact position of the signal for the C4-H in this compound would be diagnostic of this specific isomer.

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, three distinct signals are expected for the imidazole ring carbons (C2, C4, and C5). The carbon atom attached to the nitro group (C2) and the carbon bearing the chlorine atom (C5) would exhibit characteristic chemical shifts influenced by these electronegative substituents. Typically, the C2 carbon in nitroimidazoles is significantly downfield due to the strong electron-withdrawing effect of the nitro group. The C5 carbon, bonded to chlorine, would also be downfield, while the C4 carbon, bonded to hydrogen, would be the most upfield of the ring carbons. Comparison of the observed chemical shifts with those of known isomers and related compounds is essential for unambiguous structural assignment. For example, in various substituted imidazoles, the carbon signals can range from approximately 115 to 150 ppm.

When one-dimensional NMR spectra are insufficient for complete structural assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a molecule like this compound, a COSY spectrum would be of limited use for the imidazole ring itself as it contains only one proton. However, if there were alkyl or other proton-bearing substituents, COSY would be invaluable in establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. For this compound, an HSQC experiment would show a correlation peak between the C4 carbon and its attached proton (C4-H). This provides a definitive assignment of the C4 signal in the ¹³C NMR spectrum and the H4 signal in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₃H₂ClN₃O₂), the expected exact mass would be calculated and compared to the experimentally measured value. The isotopic pattern, particularly the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would result in a characteristic M+2 peak, further confirming the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C=N, and N-O bonds.

Key expected vibrational frequencies include:

N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

N=O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

C=N stretching: Absorptions for the imidazole ring's C=N bonds would be observed in the 1650-1550 cm⁻¹ region.

C-Cl stretching: A band in the lower frequency region, typically 800-600 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

The precise positions of these bands provide a spectroscopic fingerprint for the molecule and confirm the presence of its key functional groups. For instance, the gas-phase IR spectrum of a related compound, 5-chloro-1-methyl-4-nitroimidazole, shows distinct peaks that can be compared to infer the spectral features of this compound. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique employed to probe the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable insights into the conjugated systems within the molecule.

The UV-Vis spectrum of nitroimidazole derivatives is primarily characterized by two types of electronic transitions: π → π* and n → π. libretexts.org The imidazole ring and the nitro group constitute the principal chromophores in this compound. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. libretexts.orglibretexts.org The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro group or the nitrogen atoms of the imidazole ring, to an antibonding π* orbital. libretexts.orgyoutube.com

Computational studies on related 2-nitroimidazole (B3424786) derivatives suggest that the electronic transitions are significantly influenced by the nature and position of substituents on the imidazole ring. nih.gov For this compound, the chlorine atom at the C5 position and the nitro group at the C2 position dictate the energy gaps between the molecular orbitals and, consequently, the absorption maxima (λmax) in the UV-Vis spectrum. The electron-withdrawing nature of both the chloro and nitro groups is expected to influence the electron density distribution across the imidazole ring, thereby affecting the energies of the electronic transitions. nih.gov

A theoretical analysis of similar 2-nitroimidazole compounds indicates that the transition to the first excited singlet state (S1) is generally allowed and involves a charge transfer from the imidazole ring to the nitro group. nih.gov The specific wavelengths of maximum absorbance (λmax) for this compound would be determined experimentally, but are expected to fall within the typical range for nitroaromatic compounds.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

|---|---|---|

| π → π* | Bonding π to Antibonding π* | High |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of this compound, ensuring that the compound is free from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

For the analysis of nitroimidazole compounds, reverse-phase HPLC (RP-HPLC) is a frequently used method. mdpi.comsielc.com A C18 bonded silica (B1680970) column is a common choice for the stationary phase, offering good separation for moderately polar compounds like this compound. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to achieve the desired separation and peak resolution. google.com

Purity assessment by HPLC involves quantifying the peak area of this compound relative to the total area of all peaks in the chromatogram. The retention time (tR) is a characteristic parameter for the compound under specific chromatographic conditions and is used for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the identification of impurities, even at trace levels. researchgate.net After separation on the HPLC column, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound, electrospray ionization (ESI) in positive mode would typically be used, generating the protonated molecular ion [M+H]+. researchgate.net

The following table outlines a representative set of conditions and expected results for the HPLC analysis of this compound, based on methods used for similar nitroimidazole compounds.

Table 2: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Expected Result |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Good peak shape and resolution |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Effective elution and separation |

| Elution Mode | Gradient | Separation of impurities with varying polarities |

| Flow Rate | 1.0 mL/min | Optimal analysis time and efficiency |

| Detection | UV at 280 nm | High sensitivity for the nitroaromatic chromophore |

| Injection Volume | 10 µL | Standard volume for analytical HPLC |

| Column Temp. | 30 °C | Reproducible retention times |

| Expected tR | 5-10 min | Dependent on specific gradient profile |

| Purity Assay | >98% (by peak area) | For a purified research-grade sample |

Computational Chemistry Investigations on 5 Chloro 2 Nitro 1h Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has been widely applied to study nitroimidazole derivatives, providing valuable information about their electronic and structural properties. These computational studies are crucial for understanding the behavior and potential applications of compounds like 5-Chloro-2-nitro-1H-imidazole.

Calculation of Molecular Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density isosurface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In studies of similar nitroimidazole compounds, MEP calculations reveal that negative potential sites, indicated by red and yellow colors, are typically localized over the electronegative atoms, such as the oxygen atoms of the nitro group. researchgate.netnih.gov These regions are susceptible to electrophilic attack. Conversely, positive potential sites, shown in blue, are generally found around hydrogen atoms and parts of the imidazole (B134444) ring, indicating these areas are prone to nucleophilic attack. researchgate.netnih.gov The MEP map for this compound would similarly highlight the nitro group as a region of high electron density.

Prediction of Reactive Sites

The prediction of reactive sites within a molecule is a key application of computational chemistry. Based on MEP analysis and Fukui indices, the likely sites for electrophilic and nucleophilic attack can be determined.

For nitroimidazole derivatives, the nitro group consistently shows a high negative potential, making it a prime target for electrophilic interactions. The chlorine atom, being electronegative, also contributes to the electronic landscape of the molecule. The analysis of Fukui functions further helps in distinguishing between nucleophilic and electrophilic centers, often corroborating the predictions made by MEP analysis. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In nitroimidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO is influenced by the electron-withdrawing nitro group. The energy gap for similar bioactive molecules has been reported to be in a range that indicates both stability and reactivity. researchgate.net For instance, the HOMO-LUMO energy gap for 5-chloro-2-mercaptobenzimidazole (B1227107) was found to be 4.418 eV. tandfonline.com

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-chloro-2-mercaptobenzimidazole | - | - | 4.418 |

| Compound 3 (Salicylaldehyde-Based) | - | - | 4.186 |

| Compound 6 (Salicylaldehyde-Based) | - | - | 4.133 |

Determination of Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity and stability. acs.org These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

These parameters are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Global Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Chemical Potential (μ): -χ

Electrophilicity Index (ω): μ² / (2η)

A higher value of hardness indicates greater stability and lower reactivity. acs.org Conversely, a higher value of softness suggests higher reactivity. acs.org The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge.

| Parameter | Definition |

|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Study of Natural Bond Orbitals (NBOs)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. tandfonline.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular interactions and the stability of the molecule. acs.org

Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including optical communications and data storage. Computational methods, particularly DFT, are used to predict the NLO properties of molecules. The first hyperpolarizability (β₀) is a key indicator of a molecule's NLO activity.

For a molecule to exhibit NLO properties, it typically needs a significant difference in electron density distribution between its ground and excited states, often found in molecules with donor-π-acceptor architectures. The presence of electron-withdrawing groups, like the nitro group, and electron-donating parts of the imidazole ring can lead to substantial NLO responses. biointerfaceresearch.com Theoretical calculations of the first hyperpolarizability of similar compounds have shown that they can be good candidates for NLO materials. researchgate.net

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a critical computational technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. For many imidazole derivatives, these studies are crucial for understanding their potential as therapeutic agents, for instance, in antimicrobial or anticancer applications. The process involves creating a 3D model of the compound and simulating its interaction with the active site of a target protein to estimate its binding affinity and mode.

For related nitroimidazole compounds, docking studies have been performed against various biological targets, including microbial enzymes like dihydrofolate reductase and DNA. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. However, specific molecular docking reports detailing the binding of this compound to any particular biological target, including binding energy values or interaction details, are not readily found in the surveyed literature.

Computational Approaches in Crystallographic Structure Prediction and Intermolecular Interaction Analysis

Computational methods are instrumental in predicting the crystal structure of molecules, which is vital for understanding their solid-state properties. These prediction methods often involve generating a multitude of possible crystal packings and ranking them based on their lattice energies, calculated using force fields or quantum mechanical methods.

For analogous imidazole compounds, computational tools like the SHELX suite have been used to refine X-ray diffraction data, while methods such as Density Functional Theory (DFT) help in calculating electrostatic potential surfaces to understand intermolecular interactions. Analysis of these interactions often reveals the presence of hydrogen bonds and, in chlorinated compounds, halogen bonds, which are critical in determining the crystal packing. Studies on similar molecules have identified N-H···N and C-H···O hydrogen bonds as common motifs. However, specific computational predictions of the crystallographic structure or detailed intermolecular interaction analysis for this compound are not described in the available research.

Structure Activity Relationship Sar Studies and Mechanistic Research on 5 Chloro 2 Nitro 1h Imidazole Derivatives

General Principles Governing Nitroimidazole Biological Activity

The biological activity of nitroimidazoles, including 5-chloro-2-nitro-1H-imidazole, is primarily dependent on the reductive activation of the nitro group. nih.govmdpi.comtaylorandfrancis.com These compounds are prodrugs, meaning they are inactive until they are chemically altered within the target cell. nih.gov This activation occurs under anaerobic (low oxygen) conditions, which are characteristic of certain bacteria and protozoa, as well as hypoxic tumor cells. openmedscience.com The selective toxicity of nitroimidazoles stems from the fact that the enzymes necessary for their activation are predominantly found in these anaerobic or microaerophilic organisms and are less active in aerobic, healthy human cells. wikilectures.eu

Role of the Nitro Group Reduction in Activity

The reduction of the nitro group is the cornerstone of nitroimidazole bioactivity. nih.govmdpi.com This process is essential for the conversion of the relatively inert prodrug into its active, cytotoxic form. acs.org The reduction is catalyzed by specific enzymes within the target organisms, such as nitroreductases. nih.govtaylorandfrancis.com

The process typically involves the transfer of electrons to the nitro group. A one-electron reduction initially forms a nitro radical anion. openmedscience.com In the presence of oxygen, this radical can be re-oxidized back to the parent compound, a "futile cycling" that limits toxicity in aerobic cells. openmedscience.com However, under anaerobic conditions, further reduction occurs, leading to the formation of more stable and highly reactive species, such as nitroso and hydroxylamine (B1172632) derivatives. openmedscience.comhumanjournals.com It is these multi-electron reduction products that are believed to be the primary mediators of cellular damage. nih.govnih.gov

The reduction of the nitro group to a stable, non-toxic amino derivative, a process involving six electrons, renders the compound inactive. oup.com Therefore, the therapeutic efficacy is dependent on the formation of the intermediate reactive species rather than complete reduction.

Influence of Substituent Positions on Reactivity and Biological Impact

The position and nature of substituents on the imidazole (B134444) ring significantly modulate the physicochemical properties, reactivity, and ultimately the biological activity of nitroimidazole derivatives. rsc.orgsci-hub.se

Position of the Nitro Group: The location of the nitro group, whether at the C4 or C5 position, has a profound effect on the molecule's properties. nih.gov Generally, 5-nitroimidazoles are more active than their 4-nitro counterparts. nih.govresearchgate.net This is attributed to the electronic effects of the nitro group on the imidazole ring, which influences its redox potential and susceptibility to reduction. sci-hub.senih.gov The movement of the nitro group from the 4-position to the 5-position can dramatically alter the chemical reactivity of the compounds. nih.gov

Substituents at Other Positions:

C2 Position: The presence of a methyl group at the C2 position can influence the stability and reactivity of 5-nitroimidazoles. sci-hub.senih.gov Substitutions at this position that enhance the resonance conjugation of the chemical structure have been shown to increase antiprotozoal activity. humanjournals.com

N1 Position: Modifications to the substituent at the N1 position primarily affect the pharmacokinetic properties of the drug, such as absorption and distribution, but can also have a limited influence on potency. pnas.org The size of the alkyl substituent at the N1 position can strongly influence the rate of electron transfer, a critical step in the activation process. nih.gov

Computational studies using quantum-chemical descriptors have shown that electron-withdrawing substituents can increase the ionization potential, electrophilicity, and hardness of the molecule, while decreasing the basicity of the N3 atom and the dipole moment. rsc.orgsci-hub.se These modifications directly impact the molecule's ability to accept electrons and undergo the necessary reductive activation.

Mechanistic Investigations at the Molecular Level (excluding clinical outcomes)

Formation of Reactive Intermediates via Nitro Group Reduction

The reduction of the nitro group of a 5-nitroimidazole generates a cascade of reactive intermediates. openmedscience.com The initial one-electron reduction produces a nitro radical anion. openmedscience.com In anaerobic environments, this is followed by further reduction steps. A four-electron reduction is believed to be crucial for forming the key reactive intermediate, a hydroxylamine derivative. nih.govnih.gov

Studies have shown that the reduction of ronidazole, a 5-nitroimidazole, by dithionite (B78146) or rat liver enzymes in the presence of cysteine leads to the formation of adducts, indicating the generation of one or more reactive species that can bind covalently. nih.gov The proposed mechanism involves the four-electron reduction to a hydroxylamine, which is then susceptible to nucleophilic attack. nih.gov It has also been proposed that the imidazol-5-yl radical can be generated as a reactive intermediate in reduction reactions. rsc.org

Interaction with Cellular Macromolecules (DNA, Proteins)

The cytotoxic effects of activated nitroimidazoles are primarily due to their interaction with vital cellular macromolecules, namely DNA and proteins. nih.govacs.org The reactive intermediates formed from the reduction of the nitro group can covalently bind to these molecules, disrupting their function and leading to cell death. nih.govnih.gov

The interaction with DNA is considered a key mechanism of antimicrobial activity. acs.org The reactive species can cause DNA strand breakage and degradation. wikilectures.euhumanjournals.com Studies have demonstrated that the degree of DNA damage induced by nitroimidazole drugs correlates with their redox potentials. nih.gov The binding to DNA often occurs at specific sites, with evidence suggesting that for some 5-nitroimidazoles, the covalent binding happens at the C4 position of the imidazole ring. nih.govacs.org

In addition to DNA, these reactive intermediates also bind to proteins, particularly those with sulfhydryl groups like cysteine. nih.govnih.govnih.gov This binding can inactivate essential enzymes and disrupt cellular processes.

Specific Enzyme Inhibition Mechanisms (e.g., Pyruvate:ferredoxin oxidoreductase)

A key enzyme involved in the activation of nitroimidazoles in many anaerobic organisms is pyruvate:ferredoxin oxidoreductase (PFOR). nih.govasm.orgplos.org PFOR is a crucial metabolic enzyme that reduces ferredoxin, a low-redox-potential electron transfer protein. oup.comnih.gov The reduced ferredoxin then donates electrons to the nitroimidazole, initiating the reductive activation process. nih.govplos.org

Hypoxia-Selective Cytotoxicity Mechanisms in Model Systems

Nitroimidazole derivatives are recognized for their selective toxicity toward hypoxic cells, a characteristic attributed to their reductive activation in oxygen-deficient environments. mdpi.com The mechanism hinges on the enzymatic reduction of the nitro (NO₂) group, which is inhibited by oxygen. In hypoxic tissues, such as those found in solid tumors, the NO₂ group undergoes a one-electron reduction by cellular reductases to form a nitro radical anion. mdpi.commdpi.com Under aerobic conditions, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that prevents the accumulation of toxic metabolites. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives. mdpi.com These reactive intermediates can induce cellular damage and cell death. mdpi.com

This hypoxia-selectivity has been demonstrated in various model systems. For instance, a 2-nitroimidazole (B3424786) mustard, 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole, showed a hypoxia-selective cytotoxicity approximately 40-fold higher in UV4 cells. nih.gov Similarly, alkyl sulfonamide derivatives bearing a 2-nitroimidazole functional group induced significant hypoxia-selective cytotoxicity, with ratios ranging from 6 to 64-fold across a panel of human cancer cell lines, a result superior to analogs based on a 5-nitroimidazole unit. nih.gov This process of reductive activation makes these compounds potent agents for targeting oxygen-deprived cells. mdpi.com

Table 1: Hypoxia-Selective Cytotoxicity of Nitroimidazole Derivatives

| Compound/Derivative Class | Cell Line | Hypoxic Cytotoxicity Ratio (IC₅₀ aerobic / IC₅₀ hypoxic) | Source |

|---|---|---|---|

| 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole | UV4 | ~40 | nih.gov |

| 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole | AA8 | >7 | nih.gov |

| Alkyl sulfonamide 2-nitroimidazole derivatives | HT29, H1299, HCT116, PC3, 22RV1 | 6 to 64 | nih.gov |

| Evofosfamide (TH-302) | Various | Not Specified | mdpi.com |

This table illustrates the ratio of cytotoxicity in aerobic versus hypoxic conditions for selected nitroimidazole compounds, highlighting their selectivity for oxygen-deficient environments.

Alkylation Mechanisms by Chloromethyl Analogs

The chloromethyl group (-CH₂Cl) present in certain analogs of this compound serves as a reactive center for alkylation reactions. This functional group can modify the structure and function of biological targets through nucleophilic substitution. The chlorine atom acts as a good leaving group, allowing the carbon atom of the chloromethyl moiety to be attacked by nucleophiles found in biological macromolecules like DNA and proteins.

For example, the synthesis of Fexinidazole involves the reaction of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-methyl mercaptophenol, where the sulfur atom acts as the nucleophile, displacing the chloride. mdpi.com This reactivity is a key feature in the mechanism of action for certain hypoxia-activated prodrugs. Once the nitroimidazole core is reductively activated under hypoxic conditions, a tethered alkylating agent, such as a nitrogen mustard, can be released to crosslink DNA. mdpi.com Agents that alkylate DNA, particularly in the minor groove, are known to be potent cytotoxins. tandfonline.com The attachment of an alkylating moiety, like a chloromethyl group or a nitrogen mustard, to a carrier molecule designed to target specific DNA regions can lead to highly selective alkylation of DNA bases, such as adenine (B156593) N3. tandfonline.com The reactivity of these chloromethyl compounds can be leveraged in various synthetic strategies to create new derivatives with specific biological targets. researchgate.net

Other Proposed Mechanisms for Imidazole Derivatives (e.g., Topoisomerase II, Kinase Inhibition)

Beyond bioreductive alkylation, imidazole derivatives have been shown to exert their biological effects through other mechanisms, including the inhibition of essential cellular enzymes like topoisomerase II and various kinases.

Topoisomerase II Inhibition Topoisomerases are critical enzymes that manage DNA topology during replication, transcription, and chromosome segregation. wikipedia.org Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through, after which it re-ligates the break. mdpi.com Certain antitumor agents, known as Topo II poisons, stabilize the transient complex formed between the enzyme and the cleaved DNA. wikipedia.orgoncohemakey.com This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA double-strand breaks, which triggers apoptosis and cell death. wikipedia.orgmdpi.com

Imidazoacridinones, which contain an imidazole ring system, have been identified as potent inhibitors of Topo II. nih.gov These compounds inhibit the catalytic activity of the purified enzyme and stimulate the formation of the "cleavable complexes" in vitro. nih.gov Their cytotoxicity is directly linked to their ability to function as Topo II inhibitors. nih.gov

Kinase Inhibition Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Their dysregulation is a common feature in cancer, making them attractive therapeutic targets. Several studies have demonstrated that nitroimidazole derivatives can act as potent kinase inhibitors.

Novel derivatives of vandetanib, which incorporate a 2-nitroimidazole group, have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. mdpi.com Similarly, hybrids of arylaldoxime and 5-nitroimidazole have been synthesized as potent and selective inhibitors of MARK4 (MAP/microtubule affinity-regulating kinase 4). acs.org Chiral 2-nitroimidazole derivatives have also shown inhibitory activity against the EGFR tyrosine kinase domain, with the R-configured stereoisomers being more potent than their S-configured counterparts. iiarjournals.org Furthermore, certain 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives containing a nitroimidazole moiety were designed as multi-target kinase inhibitors, showing activity against EGFR, JAK2, ROS1, and others, with enhanced potency under hypoxic conditions. nih.gov

Table 2: Kinase Inhibition by Selected Nitroimidazole Derivatives

| Derivative Class | Target Kinase(s) | Key Findings | Source |

|---|---|---|---|

| Vandetanib-nitroimidazole derivatives | EGFR, VEGFR-2 | Exhibited excellent EGFR inhibitory activities and anti-proliferative effects in hypoxia. | mdpi.com |

| Arylaldoxime/5-nitroimidazole hybrids | MARK4 | Compound 4h showed >80% inhibition of MARK4 and high selectivity over other kinases. | acs.org |

| Chiral-2-nitroimidazole TX-2036 series | EGFR-tyk | R-configured derivatives showed more potent inhibition than S-configured derivatives (e.g., TX-2036 IC₅₀ = 1.8 μM). | iiarjournals.org |

| 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives | EGFR, JAK2, ROS1, FLT3, etc. | Compound A14 showed 4-6 fold improved anti-proliferative activity in hypoxia (IC₅₀ < 10 nM). | nih.gov |

This table summarizes the targeted kinases and key research findings for various classes of nitroimidazole-based inhibitors.

Comparative Analysis of this compound with Related Nitroimidazole Isomers and Analogs

The biological activity of nitroimidazole derivatives is highly dependent on the position of the nitro group and the nature of other substituents on the imidazole ring. Comparative studies of isomers and analogs have provided crucial insights into their structure-activity relationships.

A significant point of comparison is between 2-nitroimidazoles and 5-nitroimidazoles. Generally, 2-nitroimidazole derivatives are considered more effective as hypoxia-selective agents and radiosensitizers. mdpi.com This is attributed to their higher electron affinity, which facilitates the initial one-electron reduction step required for activation under hypoxic conditions. Research has shown that derivatives with a 2-nitroimidazole functional group induce more significant hypoxia-selective cytotoxicity compared to their 5-nitroimidazole counterparts. nih.gov Conversely, 5-nitroimidazole derivatives like metronidazole (B1676534) have historically been more widely used as agents against anaerobic bacteria and protozoa, suggesting that 5-nitro isomers are more active against anaerobes than 4-nitro isomers. ajrconline.org

The nature of the side chain or leaving group is also critical. A comparative study of a 2-nitroimidazole mustard and a dinitrobenzamide mustard found that while both had potent hypoxia-selective cytotoxicity, the 2-nitroimidazole derivative exhibited superior selectivity in DNA repair-competent AA8 cells. nih.gov In a series of dinitrobenzamide mustard isomers, the 3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide isomer showed the highest hypoxic selectivity and superior in vivo activity compared to the 2,4-dinitro isomer. acs.org This highlights that even subtle changes in the substitution pattern on an associated aromatic ring can dramatically alter biological efficacy.

The introduction of a second nitroimidazole moiety to create bis-bioreductive agents can also enhance activity. mdpi.com These "double-nitroimidazoles" contain two reducible centers, potentially increasing the generation of cytotoxic metabolites in hypoxic cells. mdpi.com These comparisons underscore that the specific isomeric form and substitution pattern are key determinants of the mechanism, selectivity, and potency of nitroimidazole-based compounds.

Advanced Research Trajectories and Methodological Innovations in 5 Chloro 2 Nitro 1h Imidazole Studies

Challenges and Opportunities in Rational Design of Novel Imidazole (B134444) Compounds

The rational design of new compounds based on the imidazole scaffold is a field rich with both challenges and opportunities. A primary challenge lies in predicting the complex interactions between a designed molecule and its biological target. tandfonline.com For instance, in designing inhibitors for metalloenzymes, the coordination of the imidazole nitrogen with metal ions like Zn²⁺ is difficult to model due to the ion's flexible coordination numbers and geometries. tandfonline.com Furthermore, optimizing properties such as binding affinity while maintaining favorable absorption, distribution, metabolism, and excretion (ADMET) profiles presents a significant hurdle. tandfonline.commdpi.com Increasing a compound's size and lipophilicity to enhance binding energy can negatively impact its selectivity and pharmacokinetic properties. tandfonline.com

Despite these challenges, significant opportunities exist. The imidazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in over 25% of known drugs, which validates its utility as a core scaffold. derpharmachemica.comnih.gov Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly used to predict binding affinities (ΔGbinding) and analyze interaction modes, such as hydrogen bonding and hydrophobic contacts, before undertaking complex synthesis. tandfonline.commdpi.com This in silico approach allows for the targeted design of derivatives with potentially enhanced activity. For example, by identifying an unfavorable interaction, such as a donor-donor clash between the imidazole N-1 and a target residue, medicinal chemists can strategically modify the scaffold, such as through alkylation, to improve binding. nih.gov The development of quantitative structure-activity relationship (QSAR) models further aids in designing novel analogs with improved properties. mdpi.com

Integration of 5-Chloro-2-nitro-1H-imidazole into Molecular Hybridization Strategies

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent trajectory in drug discovery. The this compound scaffold is a valuable component in this approach, aiming to create hybrid compounds with potentially synergistic or novel activities. nih.govsemanticscholar.org The nitroimidazole moiety itself is a well-established pharmacophore, and its integration with other bioactive structures is a key area of research. semanticscholar.orgnih.gov

Several studies demonstrate the successful incorporation of the nitroimidazole core into complex hybrids. For instance, 2-nitroimidazole (B3424786) has been linked to 1,2,3-triazole and sulfonamide moieties via click chemistry to generate potent anti-trypanosomatid agents. researchgate.net Another strategy involves creating hybrids of 1-methyl-5-nitro-1H-imidazole with benzofuranones. nih.gov The synthesis of these hybrids often involves multi-step reactions, starting with the functionalization of the nitroimidazole core to introduce a linker that can be coupled with another molecular entity. nih.govresearchgate.net For example, 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole serves as a key intermediate that can react with various alkynes to form 1,2,3-triazole-linked hybrids. nih.gov These hybridization strategies leverage the established bioactivity of the nitroimidazole unit while exploring new chemical space to overcome challenges like drug resistance. nih.gov

Exploration of Non-Biological Applications for the Scaffold

While the primary focus of imidazole research is on biological applications, the unique chemical properties of the this compound scaffold lend themselves to exploration in other fields, notably materials science and catalysis. researchgate.netsmolecule.com The imidazole ring is a well-known ligand in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.netsmolecule.com The nitrogen atoms in the ring act as excellent donors, facilitating the creation of metal-organic frameworks (MOFs) and other coordination polymers.

The application of imidazole-based compounds extends to catalysis. Imidazolium salts, derived from the imidazole core, are widely used as precursors for N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. researchgate.net Furthermore, the imidazole structure can be incorporated into larger molecular systems designed for specific functions. For example, the ability of the scaffold to form metal complexes opens avenues for creating novel catalysts. smolecule.com The development of heterogeneous catalysts for organic synthesis is another area where imidazole derivatives are finding use, contributing to more sustainable and environmentally friendly chemical processes. researchgate.net

Development of Novel Synthetic Routes and Catalyst Systems

Continuous innovation in synthetic chemistry is crucial for efficiently producing this compound and its derivatives. Research focuses on developing novel, high-yield synthetic routes and employing advanced catalyst systems to improve reaction efficiency and regioselectivity. nih.govmdpi.com

One-pot, multi-component reactions are gaining traction for their efficiency in constructing complex imidazole derivatives. nih.govorganic-chemistry.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of benzyl, aldehydes, and anilines using a Fe₃O₄@SiO₂/bipyridinium nanocomposite as a recyclable catalyst. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been optimized for the regioselective functionalization of halogenated nitroimidazoles. mdpi.com Microwave-assisted synthesis has also been shown to accelerate these reactions significantly. mdpi.com Other catalytic systems, such as stannous chloride (SnCl₂), are used for reductive cyclization processes to form benzimidazole (B57391) derivatives. The choice of catalyst and reaction conditions is critical for controlling the outcome, particularly the regioselectivity of substitutions on the imidazole ring. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amidation | 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, Sulfa drugs/Isoniazid | Phosphorus oxychloride, Pyridine | Amide derivatives of Nitro-imidazole | derpharmachemica.com |

| Multi-component Condensation | Benzyl, Aldehydes, Anilines, Ammonium acetate | Fe₃O₄@SiO₂/BNC nanocomposite | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

| Reductive Cyclization | 2-Nitro-5-substituted aniline (B41778) Schiff base | SnCl₂·2H₂O | 2,5-Disubstituted benzimidazoles | |

| Suzuki-Miyaura Coupling | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole, Arylboronic acids | Pd(OAc)₂ | 2,4-Disubstituted 5-nitroimidazoles | mdpi.com |

| Selective Debromination | 2,5-Dibromo-4-nitro-1H-imidazole | Sodium iodide | 2-Bromo-4-nitro-1H-imidazole | researchgate.net |

Methodological Advancements in Multi-Technique Characterization and Data Resolution

The precise characterization of this compound and its derivatives is fundamental to understanding their structure-property relationships. Modern analytical chemistry offers a suite of powerful techniques that, when used in combination, provide comprehensive structural elucidation and high-resolution data.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a gold standard for the sensitive and selective determination of imidazole compounds. mdpi.com Optimization of mobile phase composition, such as the addition of formic acid, enhances ionization efficiency and chromatographic resolution, allowing for the separation of complex mixtures. mdpi.com Isotope-labeled internal standards are often employed to correct for matrix effects and ensure accurate quantification. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains indispensable for confirming the structural integrity and the position of substituents on the imidazole ring. derpharmachemica.comnih.gov For complex molecules where signals may overlap, two-dimensional NMR experiments (e.g., COSY, HSQC) are employed to resolve the ambiguities. Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic stretching vibrations of C=O, N-H, and the NO₂ groups. derpharmachemica.com These experimental techniques are increasingly complemented by computational methods. Density Functional Theory (DFT) calculations, for example, can predict electrostatic potential surfaces to identify reactive sites and can be used in conjunction with X-ray diffraction (XRD) data to refine crystal structures and analyze intermolecular interactions.

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| HPLC-MS/MS | Quantitative analysis in complex matrices | High sensitivity and specificity, accurate quantification, separation of isomers | mdpi.comresearchgate.net |

| ¹H & ¹³C NMR | Structural elucidation | Confirmation of chemical structure, position of substituents, molecular connectivity | derpharmachemica.comnih.gov |

| 2D NMR (COSY, HSQC) | Resolution of complex spectra | Resolves signal overlaps, confirms proton-proton and proton-carbon correlations | |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key functional groups (e.g., C=O, N-H, NO₂) | derpharmachemica.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Precise molecular weight and elemental composition | |

| Computational Modeling (DFT) | Structural and electronic analysis | Electrostatic potential, reactive sites, prediction of spectroscopic data |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-nitro-1H-imidazole, and how can reaction yields be maximized?

- Methodological Answer :

- Cyclocondensation : Start with α-aminonitriles or substituted benzimidazole precursors. For example, nitroimidazole derivatives can be synthesized via condensation of 5-chloro-1H-imidazole intermediates with nitrating agents (e.g., HNO₃/H₂SO₄). Yields (e.g., 81% for analogs like Sb11) are maximized by controlling reaction temperature (e.g., 60–80°C) and using catalysts like POCl₃ for chlorination .

- Purification : Column chromatography (silica gel, Rf = 0.78) and recrystallization (melting point 277–282°C) ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups via key peaks: nitro (-NO₂) at 1550 and 1348 cm⁻¹, C=N (imidazole) at 1602 cm⁻¹, and C-Cl at 758 cm⁻¹ .

- NMR : ¹H NMR (δ 8.35–8.28 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.03 [M+H]⁺) validate molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Prevention : Use PPE (gloves, goggles), avoid heat/sparks (P210), and store in dry conditions (P402) .

- Spill Response : Neutralize with inert absorbents (e.g., sand) and dispose via licensed hazardous waste facilities (P501) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., C—H···O/N interactions). For example, C4—Cl11···N1 hydrogen bonds in benzimidazole analogs stabilize crystal lattices .

- Crystallography : SHELX software refines X-ray diffraction data (e.g., C—N bond angles: 110.6–131.2°) to map intermolecular interactions .

Q. What computational methods are used to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates EGFR inhibition (e.g., binding energy < -8 kcal/mol for 2-phenyl-benzimidazole analogs) .

- ADMET Prediction : SwissADME or ProTox-II assesses pharmacokinetics (e.g., logP < 3 for optimal bioavailability) and toxicity (e.g., LD₅₀ > 500 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.